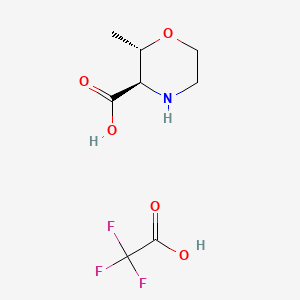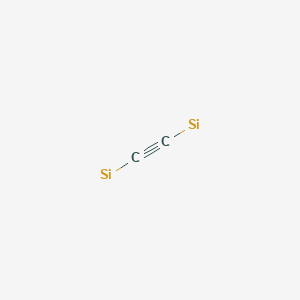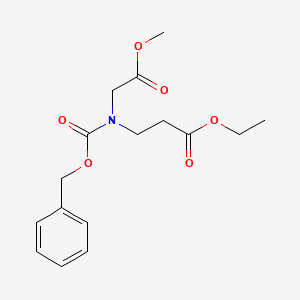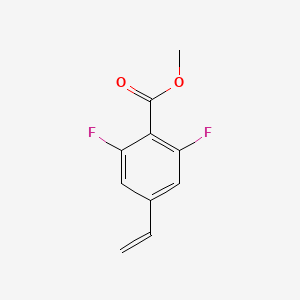![molecular formula C30H26ClNPPd- B15132065 Chloro(triphenylphosphine) [2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B15132065.png)
Chloro(triphenylphosphine) [2-(2'-amino-1,1'-biphenyl)]palladium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(triphenylphosphine) [2-(2’-amino-1,1’-biphenyl)]palladium(II) is a palladium-based complex widely used in organic synthesis. This compound, with the empirical formula C30H25ClNPPd and a molecular weight of 572.37 g/mol, is known for its role as a catalyst in various coupling reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(triphenylphosphine) [2-(2’-amino-1,1’-biphenyl)]palladium(II) typically involves the reaction of palladium chloride with triphenylphosphine and 2-(2’-amino-1,1’-biphenyl) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the complete formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pressure, and the purity of reactants to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(triphenylphosphine) [2-(2’-amino-1,1’-biphenyl)]palladium(II) undergoes various types of reactions, including:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond, forming a new palladium-carbon bond.
Reductive Elimination: The palladium center eliminates two ligands, forming a new carbon-carbon or carbon-nitrogen bond.
Substitution: Ligands on the palladium center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aryl halides, boronic acids, and amines. Typical reaction conditions involve the use of bases such as potassium carbonate or sodium hydroxide and solvents like toluene or dimethylformamide .
Major Products
The major products formed from these reactions are often biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Chloro(triphenylphosphine) [2-(2’-amino-1,1’-biphenyl)]palladium(II) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Chloro(triphenylphosphine) [2-(2’-amino-1,1’-biphenyl)]palladium(II) involves several key steps:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond, forming a palladium(II) complex.
Transmetalation: The palladium(II) complex reacts with an organometallic reagent, transferring the organic group to the palladium center.
Reductive Elimination: The palladium(II) complex undergoes reductive elimination, forming the final product and regenerating the palladium(0) catalyst.
Comparaison Avec Des Composés Similaires
Chloro(triphenylphosphine) [2-(2’-amino-1,1’-biphenyl)]palladium(II) is compared with other palladium-based catalysts such as:
Bis(triphenylphosphine)palladium(II) dichloride: Similar in structure but with two triphenylphosphine ligands and two chloride ligands.
Dichlorobis(tri-o-tolylphosphine)palladium(II): Contains tri-o-tolylphosphine ligands instead of triphenylphosphine.
RuPhos Pd G2: A second-generation catalyst with a different phosphine ligand, offering higher reactivity and selectivity in certain reactions.
Chloro(triphenylphosphine) [2-(2’-amino-1,1’-biphenyl)]palladium(II) is unique due to its specific ligand environment, which provides a balance of steric and electronic properties, making it highly effective in a variety of catalytic processes .
Propriétés
Formule moléculaire |
C30H26ClNPPd- |
|---|---|
Poids moléculaire |
573.4 g/mol |
Nom IUPAC |
palladium;2-phenylaniline;triphenylphosphane;chloride |
InChI |
InChI=1S/C18H15P.C12H11N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1-15H;1-9H,13H2;1H;/p-1 |
Clé InChI |
OFVWIRWPVLGPAN-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester](/img/structure/B15131985.png)


![Propanamide, 2,2-dimethyl-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B15132011.png)

![trimethoxy-[(E)-4-phenylbut-3-enyl]silane](/img/structure/B15132017.png)
![2-(tert-Butyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15132021.png)
![2-[(2-Amino-6-chloropyrimidin-4-yl)sulfanyl]-2-methylpropanoate](/img/structure/B15132025.png)

![6,7-dimethoxy-2-[1-(4-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B15132035.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(1-methyl-3-propan-2-yl-2,3-dihydroindol-2-yl)sulfonyl]phenoxy]propan-1-amine](/img/structure/B15132044.png)


![Cyclopentanecarboxylic acid, 3-[(1R)-1-(acetylamino)-2-ethylbutyl]-4-[(aminoiminomethyl)amino]-2-hydroxy-, methyl ester, (1R,2R,3S,4S)-rel-](/img/structure/B15132082.png)
